1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

Electrochemistry Battery Electrolytes Ionic Liquids

For researchers developing all-solid-state lithium batteries, achieving high ionic conductivity in a non-flammable solid electrolyte remains a critical bottleneck. 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄]) addresses this challenge as an organic ionic plastic crystal (OIPC) that delivers a >5.7 V electrochemical stability window and undergoes multiple solid-solid phase transitions essential for fast Li⁺ transport. - LiBF₄ doping enhances solid-state ionic conductivity by 4-5 orders of magnitude, enabling liquid-like transport in a solid matrix. - The saturated pyrrolidinium cation eliminates the acidic C2 proton found in imidazolium analogs, providing a significantly expanded cathodic stability limit. - Supplied as a white to off-white powder with ≥98% purity; decomposition temperature 286 °C.

Molecular Formula C7H16BF4N
Molecular Weight 201.02 g/mol
CAS No. 117947-85-0
Cat. No. B037867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate
CAS117947-85-0
Molecular FormulaC7H16BF4N
Molecular Weight201.02 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC[N+]1(CCCC1)C
InChIInChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1
InChIKeyLAGDCVJRCOKWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate: Baseline Properties and Procurement


1-Ethyl-1-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄], CAS 117947-85-0) is a quaternary ammonium-based organic ionic plastic crystal (OIPC) and ionic liquid with the molecular formula C₇H₁₆BF₄N and a molecular weight of 201.01 g/mol . It is characterized as a solid at room temperature (20 °C) with a decomposition temperature of 286 °C and is supplied as a white to off-white powder with typical purities ≥98% . The compound is distinguished by its pyrrolidinium cation core, which confers a saturated, non-aromatic ring structure fundamentally different from the planar, aromatic imidazolium-based ionic liquids [1]. Its physical state as a solid at ambient temperature, in contrast to many room-temperature ionic liquids (RTILs) that are liquid, is a critical property for applications requiring solid-state electrolytes and plastic crystal phases [2].

Why Pyrrolidinium Cation Architecture Cannot Be Casually Substituted


The scientific and industrial selection of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate over its closest analogs is dictated by a fundamental structure-property relationship that generic substitution cannot replicate. The pyrrolidinium cation's saturated, five-membered ring structure provides a unique combination of electrochemical stability, ion transport behavior, and phase properties that are quantitatively distinct from the more common imidazolium and piperidinium families [1]. Unlike the aromatic imidazolium cation, which is prone to reductive decomposition at lower potentials due to its acidic C2 proton, the fully alkylated pyrrolidinium core offers a significantly expanded cathodic stability limit [2]. Furthermore, the specific ethyl and methyl N-substitution pattern on the pyrrolidinium ring dictates the compound's ability to form a plastic crystal phase with multiple solid-solid phase transitions, a property exploited in all-solid-state battery electrolytes and not generally observed in imidazolium-based ionic liquids [3]. The quantitative evidence presented below demonstrates precisely where these structural differences translate into measurable performance advantages, thereby invalidating the assumption that another BF₄⁻-based ionic liquid or electrolyte salt can be substituted without compromising specific performance metrics.

Quantitative Performance Evidence for Scientific Procurement Decisions


Electrochemical Stability Window vs. Imidazolium Ionic Liquids

The electrochemical stability window (ESW) of the pyrrolidinium cation family, of which 1-ethyl-1-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄]) is a key member, is substantially wider than that of imidazolium-based ionic liquids when paired with the same anion. This is a class-level inference based on robust, cross-comparable data for closely related TFSI⁻-based analogs [1]. The wider ESW is directly attributable to the absence of the acidic C2 proton present in imidazolium cations, which is the primary site for reductive decomposition [2].

Electrochemistry Battery Electrolytes Ionic Liquids

Synergistic Corrosion Inhibition with Iodide Ions on Steel

In a direct experimental study, 1-ethyl-1-methylpyrrolidinium tetrafluoroborate (EMTFB) was investigated as a corrosion inhibitor for low carbon steel in 0.1 M HCl. The study provides a direct, quantitative comparison between the performance of the pure compound and its synergistic combination with potassium iodide (KI) [1].

Corrosion Science Materials Protection Green Inhibitors

Ionic Conductivity in Li-Doped Solid-State Composites

The ionic conductivity of Li-doped 1-ethyl-1-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄]) solid-state electrolytes has been systematically investigated. The data shows a remarkable, composition-dependent jump in conductivity, with values at >5 mol% LiBF₄ becoming comparable to those of room-temperature ionic liquids [1][2]. This performance is compared to the neat OIPC, which has negligible ionic conductivity at ambient temperature.

Solid-State Batteries Ionic Conductivity Organic Ionic Plastic Crystals

Thermal Behavior and Plastic Crystal Phase Transitions

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄]) exhibits a rich thermal behavior characterized by multiple solid-solid phase transitions before melting, a hallmark of organic ionic plastic crystals (OIPCs). This is in stark contrast to many imidazolium-based ionic liquids, which typically show a simple melting transition [1]. The existence of plastic crystal phases is critical for achieving high solid-state ionic conductivity.

Thermal Analysis Phase Transitions Solid-State Ionics

Optimal Research and Industrial Application Scenarios


Solid-State Electrolyte for High-Voltage Lithium Batteries

This application leverages the compound's >5.7 V electrochemical stability window [1] and the dramatic 4-5 order of magnitude enhancement in solid-state ionic conductivity achieved upon doping with LiBF₄ [2][3]. The multiple plastic crystal phases of [C₂mpyr][BF₄] provide the structural disorder necessary for fast Li⁺ transport, making it a prime candidate for safe, high-energy-density solid-state batteries that can operate at elevated voltages without the risk of electrolyte decomposition or thermal runaway.

Corrosion Inhibitor Formulations for Acidic Cleaning Solutions

Based on the demonstrated 75% inhibition efficiency for low carbon steel in 0.1 M HCl, which can be boosted to 98% with the addition of iodide ions [1], this compound is a compelling candidate for formulating high-performance, synergistic corrosion inhibitor packages. Its application is particularly suited for acid pickling baths and oil well acidizing fluids where a non-flammable, thermally stable inhibitor is required to protect carbon steel infrastructure.

Electrolyte for High-Voltage Electrochemical Double-Layer Capacitors

The wide electrochemical stability window, inferred from pyrrolidinium cation class data (>5.7 V) [1], directly translates to a higher maximum operating voltage for EDLCs. Since the energy density of a capacitor scales with the square of the voltage (E = ½CV²), the ~1 V advantage over imidazolium-based electrolytes (4.8-5.1 V) [1] offers a pathway to significantly increase the specific energy of supercapacitors, a critical metric for applications in electric vehicles and grid storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.